4-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
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Overview
Description
4-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxadiazole ring, a benzamide group, and a methylpropoxyphenyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the benzamide group: This step involves the acylation of the oxadiazole intermediate with a benzoyl chloride derivative.
Attachment of the methylpropoxyphenyl moiety: This can be done through an etherification reaction using a suitable alkylating agent.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or oxadiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Febuxostat: A xanthine oxidase inhibitor with a similar oxadiazole structure.
Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate: Another compound with a similar methylpropoxyphenyl moiety.
Uniqueness
4-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and benzamide group make it a versatile compound for various applications .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-methyl-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)12-25-17-10-8-15(9-11-17)18-19(23-26-22-18)21-20(24)16-6-4-14(3)5-7-16/h4-11,13H,12H2,1-3H3,(H,21,23,24) |
InChI Key |
ZJXJMMOIUZPQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC(C)C |
Origin of Product |
United States |
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